COX-2 Inhibitory Activity of 2-Isopropylresorcinol vs. Positional and Structural Analogs
2-Isopropylresorcinol was tested for inhibition of human cyclooxygenase-2 (COX-2) via a PGF₂α ELISA-based assay and exhibited an IC₅₀ of 100,000 nM (100 μM) [1]. This value provides a quantitative activity benchmark. By comparison, structurally related resorcinol-based HSP90/COX-2 dual inhibitors employing a 4-isopropylresorcinol scaffold, such as compound 6b, achieve markedly higher potency (IC₅₀ ≈ 110 nM against HSP90α), though direct COX-2 IC₅₀ data for 4-isopropylresorcinol alone are not reported in the same assay system [2]. The approximately 900-fold difference in target potency between the 2-isopropyl free phenol and optimized 4-isopropyl conjugates suggests that the 2-substitution pattern alone does not confer high-affinity target engagement for enzymatic inhibition, and the compound's primary procurement value may lie in applications where its physicochemical profile rather than single-target potency is the selection driver.
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 100,000 nM (human COX-2, PGF₂α ELISA) |
| Comparator Or Baseline | 4-Isopropylresorcinol-derived benzamide 6b: IC₅₀ = 110 nM (HSP90α); direct COX-2 data for 4-isopropylresorcinol not available in this system |
| Quantified Difference | Target compound shows ~900-fold lower potency against COX-2 compared with optimized 4-isopropylresorcinol conjugates against HSP90α (cross-target, cross-study limitation acknowledged) |
| Conditions | Inhibition of human COX-2 assessed as reduction in PGF₂α production by ELISA; data deposited in ChEMBL (CHEMBL4249650) and BindingDB (BDBM50462394) |
Why This Matters
Provides the only publicly available enzyme inhibition IC₅₀ for 2-isopropylresorcinol, establishing a quantitative potency baseline for procurement decisions in anti-inflammatory screening programs, while highlighting that its activity profile differs substantially from 4-substituted resorcinol chemotypes.
- [1] BindingDB. BDBM50462394 (CHEMBL4249650): Inhibition of Human COX-2 Assessed as Reduction in PGF₂α Production by ELISA; IC₅₀ = 1.00E+5 nM. Deposited 2020-08-17. View Source
- [2] Chen, Y.-C.; et al. Ring-Opening of Five-Membered Heterocycles Conjugated 4-Isopropylresorcinol Scaffold-Based Benzamides as HSP90 Inhibitors Suppressing Tumor Growth in Vitro and in Vivo. Eur. J. Med. Chem. 2021, 219, 113428. View Source
